![molecular formula C13H8N2O B581635 3-(4-Formylphenyl)picolinonitrile CAS No. 1334500-10-5](/img/structure/B581635.png)
3-(4-Formylphenyl)picolinonitrile
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Overview
Description
“3-(4-Formylphenyl)picolinonitrile” is a chemical compound with the CAS Number: 1334500-10-5. It has a molecular weight of 208.22 and its molecular formula is C13H8N2O . The IUPAC name for this compound is 3-(4-formylphenyl)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The molecular structure of “3-(4-Formylphenyl)picolinonitrile” can be represented by the InChI code: 1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H .Physical And Chemical Properties Analysis
“3-(4-Formylphenyl)picolinonitrile” is a compound with a molecular weight of 208.22 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
3-(4-Formylphenyl)picolinonitrile serves as a valuable synthetic intermediate due to its cyano group, which allows for the construction of diverse functional groups. Researchers can use this compound to create derivatives with amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups. Additionally, the 3-hydroxy group enables the introduction of acyl and alkyl groups in a single step .
Catalysis and Green Chemistry
The formyl group in this compound can participate in catalytic reactions. Researchers have investigated its potential as a catalyst or co-catalyst in organic transformations, such as C–C bond formation, oxidation, and reduction. Its mild reaction conditions align with the principles of green chemistry.
Safety and Hazards
properties
IUPAC Name |
3-(4-formylphenyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAMFEAZUNLUIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716678 |
Source
|
Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Formylphenyl)picolinonitrile | |
CAS RN |
1334500-10-5 |
Source
|
Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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